REACTION_CXSMILES
|
FC(F)(F)C([O:5][CH2:6][C:7]1[CH:12]=[C:11]([C:13]#[N:14])[CH:10]=[C:9]([CH3:15])[N:8]=1)=O.C([O-])(O)=O.[Na+].CCOC(C)=O>C1COCC1>[OH:5][CH2:6][C:7]1[CH:12]=[C:11]([CH:10]=[C:9]([CH3:15])[N:8]=1)[C:13]#[N:14] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at r.t. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc
|
Type
|
WASH
|
Details
|
the combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash silica gel chromatography (1 to 6) % MeOH/CHCl3
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(C#N)C=C(N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 535 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |